molecular formula C30H50O3 B12297450 9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B12297450
M. Wt: 458.7 g/mol
InChI Key: PZXJOHSZQAEJFE-UHFFFAOYSA-N
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Description

Dihydrobetulinic acid is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. Betulinic acid is found in the bark of several species of birch trees and has been extensively studied for its pharmacological properties. Dihydrobetulinic acid retains many of the beneficial properties of betulinic acid but with some distinct differences in its chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrobetulinic acid can be synthesized from betulinic acid through a hydrogenation process. The hydrogenation of betulinic acid typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This process reduces the double bond in the lupane skeleton of betulinic acid, resulting in the formation of dihydrobetulinic acid .

Industrial Production Methods

Industrial production of dihydrobetulinic acid follows similar principles but on a larger scale. The process involves the extraction of betulinic acid from natural sources, followed by its hydrogenation in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Dihydrobetulinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydrobetulinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrobetulinic acid is unique due to its reduced double bond in the lupane skeleton, which can result in different biological activities and pharmacokinetics compared to its parent compound, betulinic acid. This structural difference can enhance its stability and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h18-24,31H,8-17H2,1-7H3,(H,32,33)

InChI Key

PZXJOHSZQAEJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Origin of Product

United States

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